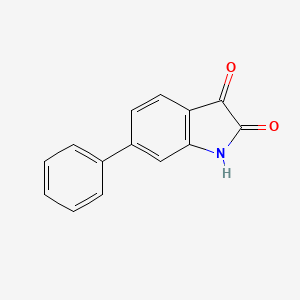

6-Phenylisatin

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-11-7-6-10(8-12(11)15-14(13)17)9-4-2-1-3-5-9/h1-8H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDQMTSHOJHWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 6 Phenylisatin

Established Synthetic Pathways for the 6-Phenylisatin Core Structure

The fundamental isatin (B1672199) structure, and by extension phenylisatin derivatives, can be accessed through well-documented synthetic routes.

Condensation Reactions in 6-Phenylisatin Synthesis

Condensation reactions are pivotal in forming the isatin core. The Sandmeyer synthesis, a classic method, involves the reaction of an aniline (B41778) derivative with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous sodium sulfate (B86663) solution to yield an α-isonitrosoacetanilide. Subsequent treatment with concentrated sulfuric acid induces an electrophilic cyclization, furnishing the isatin ring biomedres.usdergipark.org.trsynarchive.com. This method is effective, particularly for anilines with electron-withdrawing substituents researchgate.net. While not exclusively for 6-phenylisatin, this general condensation approach is foundational for creating isatin derivatives that could be functionalized to yield phenylisatins.

Cyclization Reactions in the Formation of Phenylisatin Systems

Cyclization is the critical step in forming the characteristic fused ring system of isatins and phenylisatins. The Stolle synthesis is another prominent method that involves the acylation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate then undergoes intramolecular electrophilic substitution, catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), to yield the isatin core dergipark.org.trchemicalbook.comsynarchive.com. This method is particularly useful for synthesizing N-alkyl or N-aryl isatins, making it relevant for phenylisatin systems chemicalbook.com.

Multi-Step Synthetic Strategies for Substituted Phenylisatins

The synthesis of specific substituted phenylisatins, including potential routes to 6-phenylisatin, often involves multi-step strategies. For instance, the synthesis of 5-phenylisatin (B182446) derivatives can be achieved through palladium-catalyzed cross-coupling reactions, such as using Pd(PPh₃)₄ with K₂CO₃ in DMF or toluene-water mixtures under microwave irradiation, yielding products in 70-80% . Another approach involves the reaction of isatin with phenylhydrazine (B124118) derivatives, which can lead to phenylisatin compounds . More complex syntheses of 5-arylisatin derivatives have been reported to take 5-6 steps from readily available starting materials, with structures confirmed by NMR and LC/MS rmit.edu.vn. These multi-step strategies allow for precise control over substituent placement, which is crucial for targeting specific isomers like 6-phenylisatin.

Derivatization Strategies for 6-Phenylisatin Analogues

Once the phenylisatin core is established, various functionalization strategies can be employed to create diverse analogues.

N-Alkylation and N-Substitution Approaches to 6-Phenylisatin Derivatives

The nitrogen atom at the 1-position of the isatin ring is amenable to substitution, significantly altering the compound's properties and potential bioactivity. N-alkylation and N-arylation are common methods. N-alkylation is typically achieved by deprotonating the isatin's N-H group with a base (e.g., sodium hydride, potassium carbonate) to form a salt, followed by reaction with an alkyl halide or sulfate chemicalbook.comwikipedia.orgscielo.brresearchgate.net. For example, N-alkylation of isatin derivatives with alkyl or benzyl (B1604629) halides in the presence of K₂CO₃ in DMF can yield products in excellent to quantitative yields (~95%) researchgate.net. N-arylation, on the other hand, is often accomplished through cross-coupling reactions, such as copper or palladium-catalyzed reactions with aryl halides wikipedia.org. These N-substitutions are crucial for enhancing solubility and bioactivity . For instance, N-phenylisatin itself is a product of N-arylation, where isatin is reacted with reagents like triphenyl bismuth diacetate under specific catalytic conditions prepchem.com.

Electrophilic Substitution Reactions on the Phenylisatin Ring System

Electrophilic aromatic substitution (EAS) is a primary method for introducing substituents onto the aromatic ring of the phenylisatin system. The isatin core, including phenylisatin, can undergo EAS, typically at the C-5 and C-7 positions of the benzene (B151609) ring scielo.brresearchgate.net. Common EAS reactions include nitration, halogenation (e.g., bromination), and Friedel-Crafts reactions. For example, nitration of isatin using a sulfonitric mixture yields 5-nitroisatin (B147319), requiring precise temperature control to avoid mixtures of products scielo.br. Bromination of isatin in alcohols can lead to 5,7-dibromo-3,3-dialkoxyoxindoles scielo.br. These reactions allow for the introduction of electron-withdrawing or electron-donating groups, which can modulate the chemical reactivity and biological profile of the phenylisatin derivatives uomustansiriyah.edu.iqmsu.eduhu.edu.jo.

Compound List

6-Phenylisatin

Isatin

Aniline

Chloral hydrate

Hydroxylamine hydrochloride

α-isonitrosoacetanilide

Chlorooxalylanilide

Phenylhydrazine

5-Phenylisatin

N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin

5-bromo-6-fluoro isatin

5-bromo-7-nitro isatin

N-methyl isatin

p-nitro-(chloro-, fluoro-, methoxy-, carboxy-) aniline

3-substituted-4-amino-5-mercapto-1,2,4-triazole

3-amino-5-phenylpyrazole

5-nitroisatin

N-phenyl isatin

Benzyl bromide

N-benzylisatin

N-benzylisatin monohydrazone

N-methyl isatin

N-iso-butyl isatin

N-ethyl isatin

N-n-hexyl isatin

N-(3-methoxy)phenyl isatin

Triphenyl bismuth diacetate

4-methoxyaniline

4-methoxybenzyl chloride

5-(4-methoxyphenyl)isatin

Nucleophilic Addition and Substitution Reactions Involving the Phenylisatin Scaffold

The isatin core, including 6-phenylisatin, is susceptible to nucleophilic attack, primarily at the C3 carbonyl group. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, expanding the molecular complexity.

Nucleophilic Addition: The electrophilic nature of the C3 carbonyl in 6-phenylisatin makes it reactive towards nucleophiles such as Grignard reagents and organolithium compounds. For instance, the addition of phenylmagnesium bromide to the C3 carbonyl of 6-phenylisatin can yield tertiary alcohol derivatives . Wittig reactions with phosphonium (B103445) ylides can introduce exocyclic double bonds at this position.

Nucleophilic Substitution: While less common at the carbonyl carbons unless activated, nucleophilic substitution can occur at the N1 position of the isatin ring. N-alkylation and N-acylation are typical reactions where electrophiles react with the deprotonated nitrogen atom, often facilitated by bases like potassium carbonate scielo.br. Nucleophilic aromatic substitution on the phenyl ring is generally difficult unless activating electron-withdrawing groups are present aakash.ac.inpressbooks.pub.

Data Table 2.2.3: Representative Nucleophilic Reactions of 6-Phenylisatin Derivatives

| Reaction Type | Nucleophile/Reagent | Substrate (Derivative) | Conditions | Product Type | Yield (%) | Ref. |

| Nucleophilic Addition | Phenylmagnesium bromide | 6-Phenylisatin | Ethereal solvent, RT | Tertiary alcohol at C3 | Varies | |

| N-Alkylation | Methyl iodide (MeI) | 6-Phenylisatin | K₂CO₃, DMF, RT | N-Methyl-6-phenylisatin | 50-84 | |

| N-Acylation | Benzoyl chloride | 6-Phenylisatin | NaH, THF, 0°C to RT | N-Benzoyl-6-phenylisatin | 35 |

Formation of Schiff Bases from Isatin Derivatives for Functionalization

The C3 carbonyl group of isatins, including 6-phenylisatin, readily reacts with primary amines to form imines, commonly known as Schiff bases jst.go.jpbiomedres.usekb.egtandfonline.comresearchgate.net. These Schiff bases are valuable intermediates for further chemical modifications or can possess biological activity themselves.

The condensation reaction typically involves refluxing the isatin derivative with a primary amine in a suitable solvent, often with a catalytic amount of acid, such as acetic acid jst.go.jpbiomedres.ustandfonline.com. The phenyl substituent at the 6-position might influence the electronic properties and reactivity of the isatin core in these condensation reactions.

Data Table 2.2.4: Schiff Base Formation from Isatin Derivatives

| Substrate (Isatin Derivative) | Amine Component | Solvent/Catalyst | Reaction Time | Product Type (Schiff Base) | Yield (%) | Ref. |

| 6-Phenylisatin | Aniline | Ethanol, reflux, catalytic AcOH | Varies | 6-Phenylisatin-3-phenylimine | Varies | jst.go.jp |

| Isatin | 3,5-Dimethylaniline | Ethanol, reflux, catalytic AcOH | 8 h | 3-((3,5-dimethylphenyl)imino)-1-(prop-2-yn-1-yl)indolin-2-one | Varies | tandfonline.com |

| N-Acetyl Isatin | Aniline | Ethanol, reflux, catalytic AcOH | Varies | N-acetyl-3-phenyliminoindolin-2-one | Varies | ekb.eg |

Ring-Opening and Ring-Expansion Reactions of Isatin Derivatives

The isatin ring system can undergo various ring-opening and ring-expansion reactions, leading to different heterocyclic scaffolds.

Ring-Opening Reactions: Under basic conditions, the lactam ring of isatins can be hydrolyzed, leading to the formation of 2-aminobenzamide (B116534) derivatives or 2-aminobenzoic acid derivatives scielo.brekb.egmaxapress.com. For example, base-catalyzed hydrolysis of 6-phenylisatin can yield 2-amino-5-phenylbenzoic acid derivatives maxapress.com.

Ring-Expansion Reactions: Isatin derivatives can participate in reactions that expand the heterocyclic ring system. These transformations can lead to the formation of quinolines, benzodiazepines, or other fused ring systems, often through multi-component reactions or specific cyclization strategies wikipedia.org.

Data Table 2.2.5: Ring-Opening and Expansion Reactions of Isatin Derivatives

| Reaction Type | Reagents/Conditions | Substrate (Isatin Derivative) | Product Type | Ref. |

| Ring Opening | Piperidine, 80% aqueous methanol | 5-Substituted Isatins | 1-(2'-amino-5'-substituted phenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivatives | maxapress.com |

| Ring Opening | Base-catalyzed hydrolysis | 6-Phenylisatin | 2-Amino-5-phenylbenzoic acid derivatives | scielo.brmaxapress.com |

| Ring Expansion | Isatins, aminouracils, isooxazolones, acid catalyst | Isatin | Isoxazoquinolines | wikipedia.org |

| Ring Expansion | Indene-1,3-dione, N-substituted pyridinium (B92312) bromide | Isatin | Dibenzo[b,d]azepin-6-ones | wikipedia.org |

| Ring Opening | Water, catalytic glacial acetic acid | N-Acetyl Isatin | 2-(2-acetamidophenyl)-2-oxoacetic acid derivatives | ekb.eg |

Catalysis in 6-Phenylisatin Synthesis and Functionalization

Catalysis plays a pivotal role in both the efficient synthesis of the 6-phenylisatin core and its subsequent functionalization, enabling milder conditions, improved selectivity, and higher yields.

Lewis Acid Catalysis in Phenylisatin Cyclization Processes

Lewis acids are frequently employed to catalyze cyclization reactions that form the isatin ring system, particularly in the synthesis of phenylisatin derivatives. Intramolecular Friedel-Crafts acylation is a common pathway.

Synthesis of 6-Phenylisatin: The synthesis of phenylisatin derivatives can involve the cyclization of appropriately substituted anilines or related precursors. For example, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can catalyze the intramolecular Friedel-Crafts acylation of N-(2-aminophenyl)-3-phenylpropanamide derivatives to form the phenylisatin core wikipedia.org. Milder Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) have also been used for similar cyclizations rsc.org.

Data Table 2.3.1: Lewis Acid Catalyzed Cyclizations for Phenylisatin Synthesis

| Substrate Precursor | Lewis Acid Catalyst | Solvent | Temperature (°C) | Product Type | Yield (%) | Ref. |

| N-(2-aminophenyl)-3-phenylpropanamide derivative | AlCl₃ | Nitrobenzene | 70 | Phenylisatin | 65 | |

| N-(2-aminophenyl)-3-phenylpropanamide derivative | FeCl₃ | 1,4-Dioxane | 50 | Phenylisatin | 78 | rsc.org |

| N-substituted isatin derivative + o-vinylaniline | ZnCl₂ | N/A | N/A | Annulated product | 71-90 | rsc.org |

Transition Metal Catalysis for Phenylisatin Derivatization

Transition metal catalysis is instrumental in modifying the 6-phenylisatin scaffold, enabling C-C bond formation, C-N bond formation, and other functionalizations.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing the phenyl group onto a halogenated isatin precursor. For instance, the reaction of 6-bromoisatin (B21408) with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) yields 6-phenylisatin . Transition metals like copper are also used for N-arylation reactions of isatins wikipedia.org.

C-H Functionalization: Transition metal-catalyzed C-H activation offers direct pathways to functionalize the 6-phenylisatin molecule at specific positions, such as the phenyl ring or the isatin core, without the need for pre-functionalized substrates rsc.orgresearchgate.net.

Data Table 2.3.2: Transition Metal Catalyzed Reactions of Isatin Derivatives

| Reaction Type | Transition Metal Catalyst | Ligand/Base/Solvent | Substrate (Isatin Derivative) | Product Type | Yield (%) | Ref. |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃, DMF or Toluene/H₂O, Microwave (120°C) | 6-Bromoisatin | 6-Phenylisatin | 70-80 | |

| N-Arylation | Copper catalyst | Various | Isatin derivatives | N-Aryl isatin derivatives | Varies | wikipedia.org |

| C-H Functionalization | Palladium catalyst | Various | 6-Phenylisatin | C-H functionalized derivatives | Varies | rsc.org |

Organocatalytic Approaches to Phenylisatin Analogues

Organocatalysis, utilizing small organic molecules as catalysts, provides an environmentally friendly and often highly selective alternative for synthesizing and functionalizing isatin derivatives, including those related to phenylisatin.

Asymmetric Synthesis: Chiral organocatalysts, such as proline derivatives, thioureas, or phosphoric acids, can mediate enantioselective reactions like aldol (B89426) additions or Michael additions involving isatins, leading to chiral phenylisatin analogues or related oxindole (B195798) structures with high enantiomeric excess nih.govbeilstein-journals.orgrsc.orgoaepublish.com.

Multicomponent Reactions: Organocatalysts can also facilitate multicomponent reactions (MCRs) that efficiently assemble complex isatin-based scaffolds in a single step uc.ptrsc.org. For example, reactions involving isatins, amines, and other building blocks can be catalyzed by organocatalysts to yield spirocyclic compounds or fused heterocyclic systems.

Data Table 2.3.3: Organocatalytic Transformations of Isatin Derivatives

| Reaction Type | Organocatalyst | Substrate (Isatin Derivative) | Co-reagents/Solvent | Product Type | Yield (%) | ee (%) | Ref. |

| Aldol Reaction | DBU | Isatins | Aryl difluoronitromethyl ketones | Difluoronitromethyl substituted tertiary alcohol benzoates/naphthoates | 81-99 | N/A | nih.gov |

| Aldol Reaction | Triethylamine (Et₃N) | Isatin | N-phenyl-3-fluorooxindole | 3-Fluoro-3′-hydroxy-1-phenyl-[3,3′-biindoline]-2,2′-dione | 96 | >99 | nih.gov |

| Aldol Reaction | (S)-Leucinol | Isatin | Acetone | 3-Hydroxy-3-alkyl-2-oxindole derivatives | Up to 99 | Up to 95 | rsc.org |

| Spiro Annulation | Lewis Acid (e.g., ZnCl₂) | Isatin | Ethyl (Z)-3-amino-3-phenylacrylates, 2-amino-N-phenylbenzamides | Spiro[pyrrole-3,2′-quinazoline]carboxylates | Good-Excellent | N/A | rsc.org |

| Morita-Baylis-Hillman Rxn. | Bisthiourea (cat. 26) | Isatins | α,β-unsaturated γ-butyrolactam, DCM | Spiro-oxindole derivatives | Up to 91 | Up to 78 | beilstein-journals.org |

Compound List:

6-Phenylisatin

Isatin

N-Methyl-6-phenylisatin

N-Benzoyl-6-phenylisatin

6-Phenylisatin-3-phenylimine

N-acetyl isatin

2-Amino-5-phenylbenzoic acid derivatives

Isoxazoquinolines

Dibenzo[b,d]azepin-6-ones

2-(2-acetamidophenyl)-2-oxoacetic acid derivatives

6-Bromoisatin

Phenylboronic acid

N-phenyl-3-fluorooxindole

3-Fluoro-3′-hydroxy-1-phenyl-[3,3′-biindoline]-2,2′-dione

3-Hydroxy-3-alkyl-2-oxindole derivatives

Spiro[pyrrole-3,2′-quinazoline]carboxylates

Spiro-oxindole derivatives

Green Chemistry Principles in 6-Phenylisatin Synthesis

The twelve principles of green chemistry provide a robust framework for developing chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of 6-phenylisatin and its related compounds aims to create more efficient, safer, and environmentally responsible manufacturing routes.

Solvent-Free and Aqueous-Phase Reaction Systems for Phenylisatin Production

The reduction or elimination of organic solvents is a cornerstone of green chemistry, as solvents often contribute significantly to the environmental impact and cost of chemical processes. Solvent-free conditions, such as solid-state grinding or neat reactions, can dramatically reduce waste and simplify purification rsc.org. For instance, the synthesis of certain cyclic compounds, like pillar scilit.comarenes, has been successfully achieved through solvent-free grinding techniques, demonstrating high yields and operational simplicity rsc.org.

Aqueous-phase reactions represent another significant green chemistry strategy. Utilizing water as a solvent offers numerous advantages, including its non-toxicity, non-flammability, and ready availability frontiersin.org. While direct examples of 6-phenylisatin synthesis in purely aqueous media are less common in the literature, the broader field of isatin chemistry has seen advancements in aqueous reaction systems for various transformations researchgate.net. Furthermore, reactions employing water-miscible co-solvents, such as toluene-water mixtures, have been reported for palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, which is a key method for introducing aryl groups onto the isatin scaffold, including phenyl substituents . This approach leverages the benefits of both organic and aqueous phases, facilitating reactions while minimizing the reliance on volatile organic compounds.

Microwave-Assisted Synthesis of Phenylisatin Derivatives

Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering significant advantages over conventional heating methods. Microwave-assisted organic synthesis (MAOS) can lead to dramatically reduced reaction times, increased reaction rates, higher yields, and improved selectivity, often under milder conditions orientjchem.orgnih.gov. This technology also facilitates energy efficiency by directly heating the reaction mixture.

The synthesis of phenylisatin derivatives has benefited considerably from microwave irradiation. For example, microwave-assisted Suzuki-Miyaura coupling reactions have been employed to efficiently introduce phenyl groups at the 5-position of isatin derivatives, starting from 5-bromoisatin (B120047) and phenylboronic acids nih.gov. These reactions typically proceed with good to excellent yields (70-80%) within significantly shorter timeframes compared to conventional heating nih.gov. Similarly, microwave irradiation has been utilized for N-alkylation reactions of isatin derivatives, achieving comparable yields to thermal methods but in a fraction of the time .

Table 1: Microwave-Assisted Synthesis of Phenylisatin Derivatives

| Derivative Type / Reaction | Catalyst System | Solvent | Temperature (°C) | Time (min) | Yield (%) | Key Reference(s) |

| 5-Arylisatins (e.g., 5-phenylisatin) via Suzuki Coupling | Pd(PPh₃)₄ (5 mol%), K₂CO₃ | DMF or Toluene-water | 120 | 30 | 70–80 | |

| N-Alkylation of Isatins via Suzuki Coupling | (Assumed Palladium catalyst) | (Not specified) | 150 | 15 | 70–80 | |

| 5-Arylisatins via Suzuki Coupling | (Microwave irradiation) | (Not specified) | Microwave | ~30 (typical for similar reactions) | 70–80 | nih.gov |

| General Isatin Functionalization (N1/C3) | NHC/DBU or NHC/DABCO | Dichloromethane (DCM) | (Microwave or RT) | 10-30 | Up to 98 | [1, 5-8] |

Note: Specific conditions for 6-phenylisatin are extrapolated from general phenylisatin and isatin derivative syntheses.

Atom Economy and Waste Minimization in Phenylisatin Pathways

Atom economy, a metric that quantifies the proportion of reactant atoms incorporated into the desired product, and waste minimization are central tenets of green chemistry researchgate.netmedcraveonline.com. Strategies that improve atom economy include employing catalytic reagents over stoichiometric ones, reducing the number of synthetic steps, and designing reactions that generate fewer by-products syngeneintl.comtarosdiscovery.com.

Catalytic methods are highly favored in green synthesis. For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions for synthesizing 5-phenylisatin derivatives are efficient as the palladium catalyst is used in catalytic amounts, and the reaction often involves the direct coupling of two fragments, leading to good atom economy nih.gov. Similarly, N-heterocyclic carbene (NHC) organocatalysis for isatin functionalization has demonstrated high efficiency and chemoselectivity, operating without protecting groups or stoichiometric reagents, thereby enhancing atom economy and reducing waste [1, 5-8].

Table 2: Green Chemistry Metrics in Phenylisatin Synthesis Approaches

| Synthetic Strategy / Principle | Description / Contribution to Green Chemistry | Example Application in Phenylisatin Synthesis | Key Reference(s) |

| Catalysis | Reduces waste by using small amounts of catalyst instead of stoichiometric reagents; improves efficiency. | Palladium-catalyzed Suzuki coupling; NHC organocatalysis. | [1, 2, 4, 5-8] |

| Atom Economy | Maximizes incorporation of reactant atoms into the final product; minimizes by-products. | Convergent syntheses (e.g., MCRs); Suzuki coupling. | nih.govresearchgate.netsyngeneintl.comtarosdiscovery.comnih.gov |

| Waste Minimization | Reduces or eliminates the generation of hazardous waste; source reduction is preferred. | Solvent-free reactions; catalytic methods; fewer reaction steps. | rsc.orgresearchgate.netsyngeneintl.comtarosdiscovery.comnih.govjchr.org |

| Solvent Reduction/Replacement | Minimizes use of volatile organic compounds (VOCs); favors water or solvent-free conditions. | Toluene-water mixtures; solvent-free grinding. | rsc.orgfrontiersin.org |

| Microwave Irradiation | Reduces reaction times, energy consumption, and can improve yields and selectivity. | Synthesis of 5-arylisatin derivatives; N-alkylation. | nih.govnih.gov |

| Fewer Synthetic Steps | Reduces overall material usage, energy, and waste generation. | Multicomponent reactions; optimized synthetic routes. | researchgate.netsyngeneintl.comtarosdiscovery.com |

Reaction Mechanisms and Mechanistic Investigations of 6 Phenylisatin Transformations

Intramolecular Cyclization Mechanisms

The synthesis of the isatin (B1672199) scaffold itself often involves an intramolecular cyclization step. A notable example is the pyridinium (B92312) chlorochromate (PCC)-catalyzed intramolecular cyclization of α-formyl amides. organic-chemistry.org Mechanistic studies suggest that this transformation proceeds through a Friedel-Crafts pathway followed by an oxidation step facilitated by PCC. organic-chemistry.org

The proposed mechanism for the formation of an isatin, which can be extrapolated to 6-phenylisatin, is initiated by the activation of the formyl group of the α-formyl amide precursor by an acid. This is followed by an electrophilic aromatic substitution reaction, where the electron-rich phenyl ring attacks the activated formyl group to form a cyclic intermediate. In the case of a precursor to 6-phenylisatin, the phenyl group at the 6-position would influence the electron density of the aromatic ring, potentially affecting the rate and regioselectivity of the cyclization. The presence of the phenyl group, being weakly deactivating through its inductive effect but capable of resonance stabilization, would direct the cyclization to the ortho position relative to the amino group. The final step of the mechanism involves the oxidation of the cyclic intermediate by PCC to afford the isatin core. organic-chemistry.org

Table 1: Key Steps in the Proposed PCC-Catalyzed Intramolecular Cyclization to form Isatins organic-chemistry.org

| Step | Description | Intermediate/Transition State |

| 1 | Activation of the formyl group by an acid catalyst. | Protonated α-formyl amide |

| 2 | Intramolecular electrophilic aromatic substitution (Friedel-Crafts type reaction). | Wheland-type intermediate |

| 3 | Deprotonation to restore aromaticity. | Dihydroxyindolinone intermediate |

| 4 | Oxidation by PCC. | Isatin product |

This method is valued for its operational simplicity and tolerance of various functional groups. organic-chemistry.org The regioselectivity of the cyclization can be influenced by steric hindrance from substituents on the aromatic ring. organic-chemistry.org

Nucleophilic Catalysis in Phenylisatin Derivatization

The derivatization of the isatin core, including 6-phenylisatin, often involves nucleophilic catalysis to enhance the reactivity of the C3-carbonyl group. Friedel-Crafts reactions at the C3-position of isatins are a prominent example, leading to the synthesis of 3-aryl-3-hydroxyoxindoles and 3,3-diaryloxindoles. These reactions can be effectively catalyzed by Brønsted acids or Lewis acids. rsc.orgacs.org

In a Brønsted acid-catalyzed Friedel-Crafts reaction, the catalyst protonates the C3-carbonyl oxygen of the isatin, which significantly increases the electrophilicity of the C3-carbon. This activation facilitates the nucleophilic attack by electron-rich aromatic compounds. rsc.org A preliminary mechanistic study of a Lambert salt-initiated hydroarylation of isatin suggests that the reaction proceeds via a monoarylated product, which can then undergo a subsequent nucleophilic attack by another electron-rich arene. acs.org

The general mechanism can be outlined as follows:

Activation of Isatin: The catalyst (e.g., a Brønsted or Lewis acid) activates the C3-carbonyl group of 6-phenylisatin.

Nucleophilic Attack: An electron-rich nucleophile, such as an indole (B1671886) or a phenol, attacks the electrophilic C3-carbon.

Intermediate Formation: A transient intermediate is formed.

Deprotonation/Rearomatization: The intermediate is deprotonated to yield the 3-substituted-3-hydroxyoxindole product and regenerate the catalyst.

The 6-phenyl substituent would exert an electronic influence on the isatin core, though its effect on the reactivity of the C3-carbonyl is primarily transmitted through the aromatic system.

Zwitterionic Intermediate Formation and Reactivity

Zwitterionic intermediates are often proposed in cycloaddition reactions involving isatin derivatives, particularly in [3+2] cycloadditions. These reactions are powerful tools for the construction of complex spirocyclic oxindoles. While direct experimental observation of zwitterionic intermediates in isatin reactions is challenging, their existence is often inferred from the reaction products and supported by computational studies in analogous systems. nih.govmdpi.comresearchgate.net

The formation of a zwitterionic intermediate is particularly favored in reactions where there is a significant polar interaction between the reactants. nih.gov For instance, in the [3+2] cycloaddition of an azomethine ylide (generated in situ from an isatin and an amino acid) with an electron-deficient alkene, a stepwise mechanism involving a zwitterionic intermediate is plausible.

A proposed pathway involves:

Nucleophilic attack: The nucleophilic terminus of the 1,3-dipole attacks the electrophilic carbon of the dipolarophile.

Zwitterionic intermediate formation: This initial attack leads to the formation of a charge-separated, zwitterionic intermediate.

Ring closure: Subsequent intramolecular cyclization of the zwitterionic intermediate furnishes the final spirocyclic product.

The stability and reactivity of such a zwitterionic intermediate would be influenced by the substituents on both the isatin ring and the dipolarophile. The phenyl group at the 6-position of the isatin could offer some electronic stabilization to the intermediate. Computational studies on similar cycloaddition reactions have provided insights into the potential energy surfaces and the viability of stepwise mechanisms involving zwitterionic species. escholarship.org

Regioselective Synthesis Mechanisms of Fused Heterocycles Involving Isatin

The synthesis of fused heterocycles from isatins often relies on controlling the regioselectivity of the key bond-forming steps. The inherent reactivity of the isatin core, with its electrophilic C3-carbonyl and adjacent functionalities, provides multiple sites for reaction. The regiochemical outcome is typically governed by a combination of electronic and steric factors of the reactants and the reaction conditions.

The synthesis of fused heterocyclic compounds can be achieved through various strategies, including cyclization reactions, ring-closing metathesis, and Diels-Alder reactions. airo.co.in For instance, the regioselective synthesis of spirooxindolopyrrolidines can be achieved through a three-component 1,3-dipolar cycloaddition reaction of an azomethine ylide (derived from isatin) with a dipolarophile. The regioselectivity of this cycloaddition is controlled by the electronic nature of both the dipole and the dipolarophile.

In the context of 6-phenylisatin, the phenyl group can influence the regioselectivity of reactions on the benzene (B151609) ring of the isatin core, for example, in electrophilic aromatic substitution reactions. However, for reactions at the C3-position, its influence is primarily electronic and transmitted through the indole ring system. The synthesis of fused N-heterocycles often involves intramolecular cyclization, where the regioselectivity is determined by the position of the tethered reacting group. organic-chemistry.org

Table 2: Factors Influencing Regioselectivity in Fused Heterocycle Synthesis from Isatins

| Factor | Description | Example Reaction |

| Electronic Effects | The electron-donating or -withdrawing nature of substituents on the isatin ring and the reacting partner direct the bond formation to the most electronically favored position. | 1,3-dipolar cycloaddition |

| Steric Hindrance | Bulky substituents can block access to certain reaction sites, favoring reaction at less hindered positions. | Intramolecular cyclization |

| Catalyst Control | The choice of catalyst can influence which reaction pathway is favored, leading to a specific regioisomer. | Metal-catalyzed cross-coupling |

| Reaction Conditions | Temperature, solvent, and reaction time can all play a role in determining the regiochemical outcome of a reaction. | Diels-Alder reactions |

Stereoselective and Enantioselective Reaction Pathways

The development of stereoselective and enantioselective transformations of isatins is a highly active area of research, as it allows for the synthesis of chiral molecules with defined three-dimensional structures. The C3-position of isatin is a prochiral center, and its reaction with nucleophiles can lead to the formation of a new stereocenter.

A prominent example is the asymmetric aldol (B89426) reaction of isatins with ketones or aldehydes, which can be catalyzed by chiral organocatalysts or metal complexes. nih.gov The mechanism of an organocatalyzed aldol reaction often involves the formation of a chiral enamine or enolate intermediate from the ketone and the catalyst. This chiral intermediate then attacks the C3-carbonyl of the isatin in a stereocontrolled manner.

For instance, in a prolinol-catalyzed reaction, the proposed mechanism involves the formation of an iminium ion between the enal and the catalyst, which then undergoes a nucleophilic attack by the isatin nitrogen. nih.gov In the enantioselective aldol reaction of isatins with ketones catalyzed by a quinidine-derived thiourea, the reaction is believed to proceed through an enolate-mediated pathway. nih.gov

Table 3: Key Features of a Proposed Enantioselective Aldol Reaction of Isatin nih.gov

| Feature | Description |

| Catalyst | A chiral organocatalyst (e.g., quinidine-derived thiourea) |

| Key Intermediate | A chiral enolate formed from the ketone and the catalyst. |

| Stereodetermining Step | The facial-selective attack of the chiral enolate on the prochiral C3-carbonyl of the isatin. |

| Transition State | A highly organized transition state involving hydrogen bonding between the catalyst, the enolate, and the isatin. |

The enantioselectivity of these reactions is highly dependent on the structure of the catalyst and the substituents on the isatin ring. A 6-phenyl substituent could influence the stereochemical outcome through steric interactions in the transition state or by altering the electronic properties of the C3-carbonyl group. Gold-catalyzed asymmetric alleno-aldol additions of allenic esters to isatins have also been developed, providing access to chiral carbinol allenoates with high diastereoselectivity and enantioselectivity. acs.org

Advanced Structural Elucidation and Characterization Methodologies for 6 Phenylisatin and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 6-phenylisatin, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

One-Dimensional (1D) NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques are fundamental for providing initial structural insights into 6-phenylisatin.

¹H NMR: The proton NMR spectrum of 6-phenylisatin is expected to show distinct signals corresponding to the aromatic protons of the isatin (B1672199) core and the appended phenyl ring, as well as a characteristic signal for the N-H proton. The chemical shifts (δ) of these protons are influenced by their electronic environment. The protons on the isatin ring system and the phenyl group typically resonate in the aromatic region (approximately 6.5-8.5 ppm). The N-H proton of the isatin lactam is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm), a characteristic feature of isatin derivatives. nih.govresearchgate.netresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms within the molecule. For 6-phenylisatin, this includes two carbonyl carbons (C2 and C3 of the isatin core), which are expected to resonate at very downfield chemical shifts (typically in the range of 160-185 ppm). mdpi.comscispace.com The remaining signals correspond to the sp²-hybridized carbons of the two aromatic rings. The interpretation of these spectra is crucial for confirming the carbon framework of the molecule.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 6-Phenylisatin This table is interactive. Click on the headers to sort.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Isatin N-H | > 10.0 |

| ¹H | Aromatic (Isatin & Phenyl) | 6.5 - 8.5 |

| ¹³C | Carbonyl (C=O) | 160 - 185 |

| ¹³C | Aromatic (Isatin & Phenyl) | 110 - 150 |

Two-Dimensional (2D) NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Through-Space Interactions

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for the complete and unambiguous assignment of the structure of 6-phenylisatin and its derivatives. researchgate.netwikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically between protons on adjacent carbon atoms. sdsu.edu For 6-phenylisatin, COSY would reveal the connectivity of protons within the isatin aromatic ring and within the phenyl substituent, helping to assign specific protons to their positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org This is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly vital for identifying and assigning quaternary (non-protonated) carbons, such as the carbonyl carbons and the carbon atoms at the fusion of the rings and the point of phenyl substitution. For instance, correlations from the N-H proton to the C2 and C3 carbonyl carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment can provide crucial information about the three-dimensional structure and conformation of the molecule, such as the relative orientation of the phenyl ring with respect to the isatin core.

Table 2: Application of 2D NMR Techniques for 6-Phenylisatin This table is interactive. Click on the headers to sort.

| Technique | Type of Correlation | Information Gained |

|---|---|---|

| COSY | ¹H-¹H through 2-3 bonds | Establishes proton connectivity within individual aromatic rings. |

| HSQC | ¹H-¹³C through 1 bond | Links each proton to its directly attached carbon atom. |

| HMBC | ¹H-¹³C through 2-3 bonds | Assigns quaternary carbons and confirms the overall carbon skeleton. |

| NOESY | ¹H-¹H through space | Provides insights into the 3D conformation and spatial proximity of protons. |

Solid-State NMR (MAS-NMR) for Anisotropic Interaction Averaging

Solid-State NMR (SSNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. nih.govnih.gov In solid samples, anisotropic interactions (such as dipolar coupling and chemical shift anisotropy) are not averaged out by molecular tumbling as they are in solution, leading to very broad NMR signals. emory.edu

Magic-Angle Spinning (MAS) is a technique where the solid sample is spun at a high frequency (kilohertz range) at an angle of 54.74° with respect to the external magnetic field. nih.govemory.edu This spinning averages the anisotropic interactions, resulting in significantly narrower lines and a high-resolution spectrum. auremn.orgnih.gov For 6-phenylisatin, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR would be the experiment of choice. This technique can provide valuable information on:

The number of crystallographically inequivalent molecules in the unit cell.

Conformational differences between the solid state and solution.

Intermolecular packing and hydrogen bonding interactions. europeanpharmaceuticalreview.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). mdpi.com This high accuracy allows for the determination of the elemental composition of a molecule. mdpi.comhilarispublisher.commdpi.com For 6-phenylisatin (molecular formula C₁₄H₉NO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. This technique is a definitive method for confirming the elemental composition of newly synthesized compounds.

Fragmentation Pathway Analysis and Molecular Fingerprinting

The structural elucidation of 6-phenylisatin and its derivatives heavily relies on mass spectrometry, particularly on the analysis of their fragmentation pathways. When subjected to ionization in a mass spectrometer, the molecular ion of 6-phenylisatin undergoes a series of dissociation reactions, yielding a characteristic pattern of fragment ions. Understanding these pathways is crucial for confirming the molecular structure and identifying unknown derivatives. wvu.edunih.govnih.gov The fragmentation is influenced by the isatin core and the phenyl substituent, with initial cleavages often occurring at the bonds connecting the phenyl group to the isatin moiety and within the isatin ring itself.

Molecular fingerprinting has emerged as a powerful computational tool in the study of isatin derivatives. derpharmachemica.comnih.govnih.gov This method involves representing the molecular structure as a series of binary digits (a fingerprint) that encode specific structural features. These fingerprints can then be used in quantitative structure-activity relationship (QSAR) studies to correlate the structural features of 6-phenylisatin derivatives with their biological activities. By analyzing large datasets of related compounds, molecular fingerprinting helps in identifying the key structural motifs responsible for a particular activity, thereby guiding the design of new derivatives with enhanced properties.

Hyphenated MS Techniques (e.g., LC-MS)

To analyze complex mixtures containing 6-phenylisatin or to study its metabolic fate, hyphenated mass spectrometry techniques are indispensable. nih.govlongdom.orgchemijournal.commdpi.com Liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), are particularly powerful. nih.govresearchgate.net In these techniques, the sample is first separated by liquid chromatography, which resolves the individual components of the mixture. The separated components are then introduced into the mass spectrometer for detection and identification. This combination of separation and detection provides high sensitivity and selectivity, allowing for the detection and quantification of 6-phenylisatin and its derivatives even at very low concentrations in complex biological matrices. nih.govresearchgate.net The use of LC-MS/MS further enhances structural elucidation by enabling the fragmentation of selected ions to obtain detailed structural information. researchgate.net

Vibrational and Electronic Spectroscopic Techniques

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental techniques for the identification of functional groups and the study of molecular vibrations in 6-phenylisatin. nih.gov The isatin core of 6-phenylisatin presents characteristic vibrational modes that can be readily identified in its IR spectrum. The spectrum of isatin itself shows two strong bands corresponding to the carbonyl stretching vibrations. nih.gov A study on isatin and its 5-substituted analogues revealed a triplet in the IR spectra for the C=O stretching vibrations, resulting from the vibrational splitting of the out-of-phase CO stretching. nih.gov The frequency of the in-phase stretching is sensitive to the electronic properties of the substituent. nih.gov The N-H stretching vibration of the isatin ring also gives a characteristic broad band. nih.gov The presence of the phenyl group at the 6-position will introduce additional bands corresponding to C-H and C=C stretching and bending vibrations of the aromatic ring.

Table 1: Characteristic FTIR Vibrational Frequencies for Isatin Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Amide N-H | Stretching | 3188 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Carbonyl C=O (ketone) | Stretching | ~1740 |

| Carbonyl C=O (amide) | Stretching | ~1620 |

| Aromatic C=C | Stretching | 1615 |

Data based on isatin and its derivatives. nih.govresearchgate.net

Raman Spectroscopy for Molecular Structure and Polymorph Analysis

Raman spectroscopy serves as a complementary technique to IR spectroscopy for probing the molecular structure of 6-phenylisatin. nih.gov It is particularly valuable for the analysis of solid-state properties, including polymorphism, which is the ability of a compound to exist in different crystalline forms. spectroscopyonline.comazom.comnih.govjascoinc.com Different polymorphs of a compound can exhibit distinct physical and chemical properties. Raman spectroscopy is sensitive to changes in the crystal lattice and molecular conformation, making it an effective tool for differentiating between polymorphs of 6-phenylisatin. spectroscopyonline.comnih.gov The Raman spectrum provides a unique "fingerprint" for each polymorphic form, allowing for their identification and characterization. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Equilibria

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the 6-phenylisatin molecule. shu.ac.uklibretexts.org The presence of chromophores, such as the conjugated system of the isatin core and the phenyl group, leads to the absorption of UV-Vis radiation, promoting electrons from lower to higher energy molecular orbitals. shu.ac.uk The absorption spectrum of 6-phenylisatin is expected to show characteristic bands corresponding to π → π* and n → π* transitions. cutm.ac.inyoutube.com The position and intensity of these bands are influenced by the molecular structure and the solvent environment. UV-Vis spectroscopy can also be a valuable tool for studying tautomeric equilibria in solutions of isatin derivatives, as different tautomers will exhibit distinct absorption spectra.

Table 2: Expected Electronic Transitions for 6-Phenylisatin

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Conjugated system (Isatin and Phenyl rings) | Shorter wavelength (higher energy) |

| n → π | Carbonyl groups | Longer wavelength (lower energy) |

Fluorescence Spectroscopy for Electronic Interactions and Quenching Mechanisms

Fluorescence spectroscopy can be employed to investigate the electronic interactions and potential quenching mechanisms in 6-phenylisatin and its derivatives. While not all isatin derivatives are fluorescent, the introduction of a phenyl group at the 1-position has been shown to result in a compound whose binding interaction with proteins can be studied using fluorescence spectroscopy. This suggests that 6-phenylisatin may also exhibit fluorescent properties. The fluorescence emission spectrum, quantum yield, and lifetime are sensitive to the molecular environment and can provide information about intermolecular interactions. Studies on fluorescence quenching, where the fluorescence intensity is decreased by the presence of other molecules, can elucidate the mechanisms of interaction between 6-phenylisatin and other species. fupress.net

Circular Dichroism (CD) Spectroscopy for Chirality and Protein Interaction Studies

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light. This method is inherently sensitive to molecular chirality, making it an invaluable tool for studying chiral derivatives of 6-phenylisatin. nih.gov For a molecule to be CD-active, it must be chiral. Enantiomers of a chiral 6-phenylisatin derivative would produce mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric purity.

Furthermore, CD spectroscopy is widely used to investigate the interactions between small molecules, such as 6-phenylisatin, and biological macromolecules like proteins. springernature.comresearchgate.net Even if the 6-phenylisatin derivative is achiral, it can acquire an induced CD (ICD) spectrum upon binding to a chiral protein. nih.govspringernature.comresearchgate.net This phenomenon occurs because the achiral ligand is forced into a fixed, asymmetric conformation upon binding to the chiral protein environment. researchgate.netbenthamscience.com

The process of studying these interactions typically involves several steps:

Measuring the baseline CD spectrum of the protein in a suitable buffer. This spectrum, particularly in the far-UV region (180–250 nm), provides information about the secondary structure of the protein (e.g., α-helix, β-sheet content). researchgate.net

Titrating the protein solution with increasing concentrations of the 6-phenylisatin derivative.

Monitoring changes in the CD signal . Binding can perturb the protein's secondary or tertiary structure, leading to changes in its intrinsic CD spectrum. More significantly, the bound ligand will exhibit an ICD signal in the wavelength range where it absorbs light. nih.govspringernature.com

The intensity and shape of this induced spectrum are dependent on the geometry and strength of the interaction between the ligand and the protein. springernature.com By analyzing the ICD signal, researchers can gain qualitative and quantitative insights into the binding process, including the stereochemistry of the binding site and the conformational changes involved. researchgate.netresearchgate.net

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail regarding molecular structure, conformation, and packing, which are essential for understanding the structure-property relationships of 6-phenylisatin and its analogues.

While specific crystallographic data for 6-phenylisatin is not publicly available, the analysis of its close isomer, 1-phenylisatin (B182504), provides a representative example of the detailed structural information that can be obtained for this class of compounds.

Single crystal X-ray diffraction analysis allows for the unambiguous determination of the molecular structure and the arrangement of molecules within the crystal lattice. For 1-phenylisatin, single crystals suitable for X-ray diffraction were grown, and their structure was determined. nih.gov The analysis revealed the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal. nih.gov This information is foundational for understanding the solid-state properties of the compound.

The crystallographic data for 1-phenylisatin is summarized in the table below. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₉NO₂ |

| Molecular Weight (Mr) | 223.22 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (assumed from context) |

| a (Å) | 3.9677 (1) |

| b (Å) | 13.3259 (4) |

| c (Å) | 20.3397 (7) |

| Volume (V) (ų) | 1075.42 (6) |

| Z (molecules per unit cell) | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Table 1: Crystallographic data for 1-Phenylisatin. nih.gov

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. In the crystal structure of 1-phenylisatin, both weak C—H⋯O hydrogen bonds and π-π stacking interactions play a crucial role in stabilizing the crystal lattice. nih.govresearchgate.net

The molecules are linked through weak C—H⋯O hydrogen bonds involving hydrogen atoms from the benzene (B151609) and phenyl rings and the carbonyl oxygen atoms of the isatin core. nih.gov

More prominent are the slipped π-π stacking interactions, which are critical in organizing the molecules into a three-dimensional network. Two distinct π-π interactions were identified in the structure of 1-phenylisatin: nih.govresearchgate.net

Between the benzene rings of the isatin moieties of neighboring molecules.

Between the phenyl rings of neighboring molecules.

The geometric parameters of these interactions provide insight into their nature and strength.

| Interaction Type | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Slippage (Å) |

| Benzene (isatin) ↔ Benzene (isatin) | 3.968 (3) | 3.484 (3) | 1.899 (3) |

| Phenyl ↔ Phenyl | 3.968 (3) | 3.638 (3) | 1.584 (3) |

Table 2: π-π Stacking Interaction Parameters in 1-Phenylisatin. nih.govresearchgate.net

The solid-state conformation of a molecule, or its specific three-dimensional shape within the crystal, is precisely determined by X-ray crystallography. For flexible molecules, this provides a snapshot of a low-energy conformation. In 1-phenylisatin, the key conformational feature is the relative orientation of the phenyl ring and the isatin core. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are particularly vital for the analysis of 6-phenylisatin and its derivatives due to their high resolution, sensitivity, and quantitative accuracy.

HPLC and UPLC are cornerstone techniques for determining the purity of synthesized 6-phenylisatin and for its quantitative analysis in various matrices. These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. UPLC, which uses smaller stationary phase particles (<2 μm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. lupinepublishers.com

A UPLC method developed for the parent compound, isatin, demonstrates a viable approach for analyzing 6-phenylisatin. lupinepublishers.com Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar, is commonly employed for isatin derivatives.

A typical UPLC method for an isatin-based compound might involve the following parameters: lupinepublishers.com

| Parameter | Description |

| Column | A reversed-phase column, such as an Acquity UPLC BEH C18. |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent. For example, a 1:1 ratio of a buffer (e.g., 0.5 g sodium carbonate and 0.5 g sodium bicarbonate in 1000 mL water, pH 9.7) and acetonitrile. |

| Detection | UV-Vis detector, set at a wavelength where the compound exhibits strong absorbance. |

| Flow Rate | Optimized for the specific column dimensions and particle size, typically in the range of 0.2–0.6 mL/min for UPLC. |

| Column Temp. | Controlled, often slightly above ambient (e.g., 30-40 °C), to ensure reproducible retention times. |

Table 3: Representative UPLC Method Parameters for Isatin Analysis. lupinepublishers.com

In such a system, the retention time of 6-phenylisatin would be characteristic of its polarity. The area under the chromatographic peak is proportional to its concentration, allowing for precise quantitative analysis. This method is crucial for quality control, ensuring the purity of the compound and quantifying it in complex mixtures.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring reaction progress, identifying compounds, and determining the purity of 6-phenylisatin. umich.educhemistryhall.com The technique involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, the stationary phase, which is typically polar silica (B1680970) gel or alumina. umich.eduutexas.edu The plate is then developed in a sealed chamber containing a solvent system, the mobile phase. umich.edu Separation occurs as the mobile phase ascends the plate via capillary action, and compounds are partitioned based on their polarity; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. chemistryhall.comutexas.edu

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated and automated enhancement of TLC, offering greater separation efficiency, sensitivity, and reproducibility. ctlatesting.comiipseries.orgscribd.comsigmaaldrich.com HPTLC plates are prepared with smaller, more uniform silica gel particles (typically 5-6 µm) and have a thinner layer compared to classical TLC plates (10-12 µm). sigmaaldrich.commerckmillipore.com These characteristics lead to reduced sample diffusion, resulting in more compact and resolved bands. sigmaaldrich.commerckmillipore.com The enhanced performance allows for faster analysis times (3-20 minutes) and significantly lower detection limits, making HPTLC suitable for the quantitative analysis of complex samples. merckmillipore.com For a compound like 6-phenylisatin, HPTLC can be instrumental in creating chemical "fingerprints" for quality control purposes. ctlatesting.com

Table 1: Comparison of TLC and HPTLC Characteristics

| Feature | Conventional TLC | HPTLC |

|---|---|---|

| Mean Particle Size | 10–12 µm merckmillipore.com | 5–6 µm merckmillipore.com |

| Layer Thickness | ~250 µm | ~200 µm merckmillipore.com |

| Typical Migration Distance | 10–15 cm merckmillipore.com | 3–6 cm merckmillipore.com |

| Typical Separation Time | 20–200 min merckmillipore.com | 3–20 min merckmillipore.com |

| Sample Volume | 1–5 µl merckmillipore.com | 0.1–0.5 µl merckmillipore.com |

| Detection Limits (Fluorescence) | 50–100 pg merckmillipore.com | 5–10 pg merckmillipore.com |

| Automation | Manual | Automated ctlatesting.com |

Gas Chromatography (GC) and Hyphenated GC Techniques (e.g., GC-MS)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. nih.gov While direct application to isatin derivatives might be limited by their polarity and thermal lability, GC can be employed, often requiring prior derivatization to increase volatility. The technique utilizes a carrier gas (mobile phase) to move compounds through a column containing a stationary phase. targetanalysis.gr For aromatic and heterocyclic compounds like 6-phenylisatin, columns with a stationary phase of 50% phenyl - 50% methyl polysiloxane are often suitable, providing good selectivity based on differences in boiling points and interactions with the stationary phase. targetanalysis.gr

The coupling of GC with Mass Spectrometry (GC-MS) creates a robust hyphenated technique for both separation and identification. hpst.czrsc.org As components elute from the GC column, they enter the mass spectrometer, which acts as a detector. rsc.org The mass spectrometer bombards the molecules with electrons (in standard Electron Ionization or EI mode), causing them to fragment in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the structural identification of the compound, even in complex mixtures. rsc.org This makes GC-MS an invaluable tool for confirming the identity of synthesized 6-phenylisatin derivatives and identifying impurities. nih.govnih.gov

Table 2: Common GC Stationary Phases for Analysis of Aromatic Compounds

| Stationary Phase Composition | Polarity | Typical Applications |

|---|---|---|

| 100% Dimethylpolysiloxane | Non-polar | General purpose, boiling point separation |

| 5% Phenyl, 95% Dimethylpolysiloxane | Low polarity | Environmental analysis, pesticides |

| 50% Phenyl, 50% Methylpolysiloxane | Mid-polarity | Drugs, herbicides, phthalate (B1215562) esters targetanalysis.gr |

Column Chromatography (e.g., Liquid-Solid, Reverse-Phase, Ion-Exchange)

Column chromatography is a fundamental preparative technique used for the purification of 6-phenylisatin from reaction mixtures. umich.edu In traditional liquid-solid (or normal-phase) chromatography, a polar stationary phase like silica gel is packed into a column, and a non-polar solvent mixture is used as the mobile phase to elute the compounds. Polar compounds are retained more strongly by the stationary phase and elute later.

Reverse-phase chromatography is another widely used mode, particularly in High-Performance Liquid Chromatography (HPLC). Here, the stationary phase is non-polar (e.g., silica modified with C18 or phenyl groups), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). analytics-shop.com In this setup, non-polar compounds are retained more strongly. For purifying 6-phenylisatin, a phenyl-based stationary phase could be particularly effective due to potential π-π interactions between the phenyl groups on the analyte and the stationary phase. cytivalifesciences.comglsciencesinc.comcytivalifesciences.com

Ion-exchange chromatography separates molecules based on their net charge and is less commonly applied to neutral molecules like 6-phenylisatin unless derivatized to carry a charge.

Table 3: Comparison of Column Chromatography Modes for Purifying 6-Phenylisatin

| Chromatography Mode | Stationary Phase | Mobile Phase | Elution Order |

|---|---|---|---|

| Normal-Phase | Polar (e.g., Silica Gel) | Non-polar (e.g., Hexane/Ethyl Acetate) | Non-polar compounds elute first. |

| Reverse-Phase | Non-polar (e.g., C18-Silica, Phenyl-Silica analytics-shop.comglsciencesinc.com) | Polar (e.g., Water/Methanol) | Polar compounds elute first. |

| Ion-Exchange | Charged (Anionic or Cationic Resin) | Buffered Aqueous Solution | Separation based on net charge. |

Counter-Current Chromatography (CCC) and Medium-Pressure Liquid Chromatography (MPLC)

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid support, thereby avoiding irreversible sample adsorption and degradation. wikipedia.orgbioesep.org The technique uses a biphasic liquid system where one liquid serves as the stationary phase, held in place by a centrifugal field, while the other immiscible liquid acts as the mobile phase and is pumped through it. wikipedia.org Separation is achieved based on the differential partitioning of the analyte between the two liquid phases. bioesep.org CCC is highly suitable for the separation of compounds from complex natural product extracts or synthetic reaction mixtures and could be applied to the purification of 6-phenylisatin derivatives, particularly at a preparative scale. bioesep.orgnrel.gov The choice of the two-phase solvent system (e.g., hexane-ethyl acetate-methanol-water systems) is critical for achieving successful separation. wikipedia.org

Medium-Pressure Liquid Chromatography (MPLC) bridges the gap between low-pressure column chromatography and high-pressure HPLC. It uses more finely packed columns and a pump to generate moderate pressures, leading to faster separations and better resolution than traditional gravity-fed column chromatography.

Computational Chemistry and Theoretical Approaches to Structural Characterization

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules like 6-phenylisatin at an atomic level, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Tautomerism

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. nih.govq-chem.com DFT methods, such as the widely used B3LYP functional, can be employed to calculate the optimized geometry, electronic energy, and vibrational frequencies of 6-phenylisatin. nih.govresearchgate.net These calculations provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule, which governs its reactivity. nih.gov

A key area of investigation for isatin derivatives is tautomerism, where a molecule exists as a mixture of two or more interconvertible structural isomers. nih.gov The isatin core can potentially exist in keto-enol forms. DFT calculations are instrumental in determining the relative stabilities of these different tautomers. researchgate.netchemrxiv.org By computing the total electronic energies of each possible tautomer, the most stable form in the gas phase or in solution (using a solvent model) can be predicted. d-nb.info Such studies on related heterocyclic systems have shown that the keto form is often more stable, but this can be influenced by substitution and environment.

Table 4: Selected DFT Functionals and Their Applications

| Functional | Type | Common Applications |

|---|---|---|

| B3LYP | Hybrid GGA | Geometries, energies, vibrational frequencies nih.govresearchgate.net |

| PBE0 | Hybrid GGA | Electronic properties, reaction mechanisms researchgate.net |

| M06-2X | Hybrid Meta-GGA | Non-covalent interactions, thermochemistry researchgate.net |

| ωB97XD | Range-Separated Hybrid with Dispersion | Broad applicability, includes dispersion corrections researchgate.net |

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structure and dynamics of molecules. For 6-phenylisatin, a key structural feature is the dihedral angle between the plane of the isatin core and the C6-phenyl ring. Molecular mechanics or DFT calculations can be used to explore the potential energy surface associated with the rotation around the single bond connecting the two rings, identifying the lowest energy (most stable) conformation.

Furthermore, these models are critical for understanding the intermolecular interactions that govern how 6-phenylisatin molecules pack in the solid state. rsc.org X-ray crystallography studies on the closely related isomer, 1-phenylisatin, reveal that intermolecular forces play a significant role in its crystal packing. researchgate.netnih.gov These forces include weak C-H···O hydrogen bonds and slipped π-π stacking interactions between the aromatic rings of neighboring molecules. researchgate.netnih.gov Molecular modeling can be used to calculate the energies of these interactions, providing a quantitative understanding of the forces that stabilize the crystal lattice. This information is crucial for predicting crystal structure and related physical properties.

Table 5: Crystallographic and Interaction Data for the Isomer 1-Phenylisatin (as a model for Phenylisatin interactions)

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₄H₉NO₂ | nih.gov |

| Molecular Weight | 223.22 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Dihedral Angle (Isatin/Phenyl) | 50.59 (5)° | nih.gov |

| Intermolecular Interactions | Weak C—H⋯O hydrogen bonds | nih.gov |

| Slipped π–π interactions | nih.gov |

| Centroid-Centroid Distance (π-π) | 3.968 (3) Å | researchgate.netnih.gov |

Artificial Intelligence and Machine Learning in Spectral Prediction and Structure Elucidation

The confluence of artificial intelligence (AI) and machine learning (ML) with analytical chemistry has catalyzed a paradigm shift in the structural elucidation of complex organic molecules like 6-Phenylisatin and its derivatives. These computational methodologies offer unprecedented speed and accuracy in predicting spectroscopic data, thereby augmenting traditional characterization techniques. By leveraging vast datasets of known molecular structures and their corresponding spectra, AI and ML algorithms can discern intricate patterns that govern the relationship between a molecule's three-dimensional architecture and its spectral fingerprints.

At the forefront of these advancements is the prediction of Nuclear Magnetic Resonance (NMR) spectra, a cornerstone of structural analysis. Machine learning models, particularly deep neural networks (DNNs) and graph neural networks (GNNs), have demonstrated remarkable proficiency in forecasting ¹H and ¹³C NMR chemical shifts. scholaris.canih.gov These models are trained on extensive libraries of experimentally determined NMR data, learning the subtle electronic and steric influences of various functional groups on the magnetic environment of each nucleus. For a molecule like 6-Phenylisatin, a GNN-based approach would represent the molecular structure as a graph, where atoms are nodes and bonds are edges. The network then learns to predict the chemical shift of each atom by iteratively aggregating information from its local atomic environment. semanticscholar.org This methodology circumvents the need for computationally expensive quantum mechanical calculations, offering near-instantaneous spectral predictions.

The predictive power of these models is not merely theoretical; it has been rigorously validated. For instance, ML-based predictors for ¹H NMR chemical shifts have achieved mean absolute errors (MAEs) of less than 0.10 ppm, a level of accuracy that is highly valuable for distinguishing between subtle structural isomers. scholaris.ca Similarly, ¹³C NMR chemical shift predictors have reached accuracies comparable to those of Density Functional Theory (DFT) calculations, with the significant advantage of being thousands of times faster. nih.gov The integration of transfer learning, where a model trained on a large dataset of DFT-computed spectra is fine-tuned with a smaller set of experimental data, has further enhanced predictive accuracy.

Beyond simple chemical shift prediction, AI is being employed in more holistic approaches to structure elucidation. Computer-Aided Structure Elucidation (CASE) systems integrate ML algorithms to compare predicted spectra of candidate structures with experimental data. This process can rapidly narrow down the list of potential structures for an unknown compound, significantly accelerating the identification process. Furthermore, advanced AI models are being developed to predict entire spectral patterns, including coupling constants and peak multiplicities, providing a more complete in silico representation of the NMR spectrum.

The application of AI extends beyond NMR to other spectroscopic techniques. For instance, Quantitative Structure-Property Relationship (QSPR) models, a form of machine learning, can be developed to predict various physicochemical properties of isatin derivatives from their molecular structure, which can indirectly aid in spectral interpretation. mdpi.com While current research may not have focused exclusively on 6-Phenylisatin, the established success of these AI and ML methodologies in accurately predicting the spectral properties of diverse organic molecules provides a robust framework for their application to this specific compound and its derivatives. The continued growth of spectral databases and the increasing sophistication of machine learning architectures promise to further revolutionize the structural characterization of novel chemical entities.

| Machine Learning Model | Spectroscopic Parameter | Reported Mean Absolute Error (MAE) | Reference |

| Random Forest Regressor | ¹H NMR Chemical Shift | 0.11 ppm | scholaris.ca |

| Gradient Boost Regressor | ¹³C NMR Chemical Shift | 2.94 ppm | scholaris.ca |

| Graph Neural Network (GNN) | ¹³C NMR Chemical Shift | 1.23 ppm | nih.gov |

| Prediction Tool Type | Methodology | Reported Standard Deviation | Reference |

| Neural Network | Extended hybrid numerical description of carbon atom environment | 2.4 ppm | nih.gov |

| HOSE Code Prediction | Hierarchically ordered spherical description of environment | 2.6 ppm | nih.gov |

Structure Activity Relationship Sar and Mechanistic Theories of 6 Phenylisatin in Molecular Interactions

Principles of Structure-Activity Relationship (SAR) and Quantitative SAR (QSAR)

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. mdpi.comnih.gov It involves systematically modifying a lead compound's structure and observing the resulting changes in its efficacy, potency, or selectivity. The primary goal of SAR is to identify the key chemical features, known as pharmacophores, that are responsible for the molecule's biological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) represents a more advanced, computational approach. mdpi.com QSAR analysis aims to find a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. mdpi.com This statistical method allows for the prediction of the biological activity of novel, unsynthesized molecules, thereby streamlining the drug discovery process and reducing the reliance on extensive experimental testing. mdpi.com QSAR models are developed by calculating molecular descriptors that quantify various properties (e.g., steric, electronic, lipophilic) and using statistical techniques like multi-linear regression to correlate these descriptors with activity. mdpi.com The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation methods. mdpi.com

Influence of Substituent Effects on Molecular Interactions

Modifications to the 6-phenylisatin scaffold, through the introduction, removal, or repositioning of various substituents, can profoundly influence its interaction with biological targets. These effects can be categorized based on the position of the substituent and its intrinsic electronic, steric, and lipophilic properties.

The position of substituents on the isatin (B1672199) core is a critical determinant of biological activity. Studies on related phenylisatin isomers, particularly 5-phenylisatin (B182446) derivatives, have provided valuable insights that can inform the exploration of the 6-phenylisatin scaffold. For instance, research has shown that substitutions at the C-5 position of the isatin ring are a viable strategy for enhancing biological potency. acs.org The introduction of various aryl groups at C-5 has been shown to significantly boost cytotoxic activity against cancer cell lines. nih.govnih.gov

Specifically, the location of a substituent on an attached phenyl ring also plays a significant role. In one study of 5-phenylisatin derivatives, a para-methoxy group on the C-5 phenyl ring was found to be crucial for maintaining high potency, suggesting that its linear orientation is a key factor. nih.gov This highlights that the specific placement of functional groups, not just their presence, dictates the molecule's ability to fit into a target's binding site. While direct SAR data for the C-6 phenyl position is less detailed in the available literature, studies on other isatin derivatives suggest that C-6 substitutions can be pivotal for modulating selectivity towards different biological targets. acs.org For example, in certain isatin series, C-6 benzyloxy substitutions were found to increase selectivity for monoamine oxidase B (MAO-B). acs.org This implies that placing the phenyl group at the C-6 position could confer a distinct pharmacological profile compared to the C-5 isomer.